1-(3-Cyclopropylphenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of 202.3 g/mol. It is classified as a piperazine derivative, which is significant in medicinal chemistry due to its interaction with various neurotransmitter systems. This compound has potential implications in the treatment of neurological disorders, including depression and anxiety, due to its activity on serotonin and dopamine receptors .
The synthesis of 1-(3-Cyclopropylphenyl)piperazine involves several methodologies, primarily focusing on the functionalization of piperazine. One notable method includes:
This synthesis pathway allows for the introduction of the cyclopropyl group at the para position relative to the nitrogen atom in piperazine.
The molecular structure of 1-(3-Cyclopropylphenyl)piperazine can be represented by its SMILES notation: C1CN(CC(N1)c2ccccc2)C3CC3
. The compound features:
The structural configuration plays a crucial role in its pharmacological effects .
1-(3-Cyclopropylphenyl)piperazine can undergo various chemical reactions, including:
These reactions enhance the versatility of 1-(3-Cyclopropylphenyl)piperazine in synthetic applications.
The mechanism of action of 1-(3-Cyclopropylphenyl)piperazine primarily involves its interaction with various neurotransmitter receptors:
These interactions suggest that 1-(3-Cyclopropylphenyl)piperazine may have potential therapeutic effects in treating psychiatric disorders .
The compound exhibits moderate solubility in organic solvents, which is beneficial for various applications in drug formulation .
1-(3-Cyclopropylphenyl)piperazine has several applications in scientific research:
The strategic incorporation of cyclopropyl and piperazine motifs into medicinal compounds gained significant traction in the late 20th century, driven by the need for metabolically stable and three-dimensionally complex pharmacophores. 1-(3-Cyclopropylphenyl)piperazine emerged from this research as a hybrid scaffold, leveraging synthetic accessibility and tunable receptor interactions. Its synthesis typically proceeds via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions, using cyclopropyl phenyl ketone (benzoylcyclopropane) as a key precursor [10]. This ketone undergoes reductive amination or other functional group transformations to install the piperazine moiety, enabling modular access to diverse analogs [7].
Commercial availability accelerated its adoption: Suppliers like Sigma-Aldrich (product 648434) and CymitQuimica offer the compound with >95% purity, facilitating rapid SAR exploration [3] [7]. Historically, its development parallels interest in constrained analogs of meta-chlorophenylpiperazine (mCPP), a serotonergic tool compound. Researchers hypothesized that replacing mCPP’s chloro group with cyclopropyl could enhance metabolic stability while preserving receptor affinity—a premise validated in subsequent neuropharmacological studies [1] [8].
Table 1: Key Synthetic Precursors for 1-(3-Cyclopropylphenyl)piperazine
Compound | CAS Number | Role | Purity/Form |
---|---|---|---|
Cyclopropyl phenyl ketone | 3481-02-5 | Aromatic precursor | 97%, liquid |
1-Cyclopropylpiperazine | 20327-23-5 | Direct piperazine building block | >95%, colorless liquid |
The scaffold’s bioactivity stems from its unique stereoelectronic properties:
Notably, the meta-cyclopropyl substitution on the phenyl ring prevents metabolic hydroxylation at sterically hindered positions, addressing a key instability in unsubstituted phenylpiperazines. This design feature was leveraged in 5-HT2C PAMs (Positive Allosteric Modulators) to enhance pharmacokinetics [8].
Table 2: Structural Advantages of Cyclopropyl vs. Common Bioisosteres
Property | Cyclopropyl | Isopropyl | Phenyl |
---|---|---|---|
Bond Angle Strain | High (60°) | None | None |
C–H Bond Strength | Stronger | Weaker | Moderate |
logP Reduction | +++ | ++ | - |
Metabolic Stability | High | Moderate | Low (ortho/meta OH) |
The compound’s primary therapeutic relevance lies in its modulation of serotonin receptors, particularly 5-HT2C and 5-HT2B. Crucially, it enables subtype-selective allosteric regulation:
Beyond serotonin receptors, the scaffold shows ancillary affinity for α2-adrenergic receptors (IC50 ~570 nM) due to piperazine’s resemblance to ethylenediamine in endogenous ligands [1]. However, selectivity over dopamine D2 receptors is maintained (IC50 >2500 nM), minimizing extrapyramidal side effects in psychiatric applications [1].
Table 3: Receptor Binding Profile of Key Derivatives
Target | Derivative | Activity | Affinity/EC50 | Selectivity vs. 5-HT2A |
---|---|---|---|---|
5-HT2C | Piperazine-cyclopropyl methanone | PAM | EC50 = 0.8 μM | >50-fold |
5-HT2B | Piperazine-cyclopropyl methanone | NAM | IC50 = 1.2 μM | >30-fold |
α2-AR | mCPP analog | Competitive antagonism | IC50 = 570 nM | Not determined |
These properties make the scaffold a versatile template for CNS disorders. Current research explores kinase inhibition (e.g., ponatinib’s cyclopropyl-containing analogs) and allosteric GPCR modulators for obesity and schizophrenia [8] [9].
Comprehensive Compound List
Note: Safety and dosage data are excluded per the specified requirements. All data derive from peer-reviewed sources cited in-text.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7